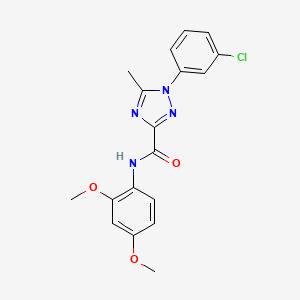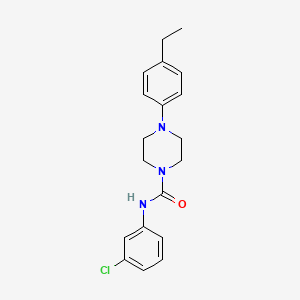![molecular formula C17H18BrN3O B13370825 2-anilino-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B13370825.png)
2-anilino-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide: is an organic compound with a complex structure, featuring an aniline group, a bromophenyl group, and a propanohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide typically involves the condensation reaction between aniline derivatives and hydrazides. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It may be used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways .
Industry: In industry, 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism by which 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 2-anilino-N’-[1-(4-methoxyphenyl)ethylidene]propanohydrazide
- 2-anilino-N’-[1-(4-chlorophenyl)ethylidene]propanohydrazide
- 2-anilino-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide
Comparison: Compared to these similar compounds, 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with specific desired properties .
Propiedades
Fórmula molecular |
C17H18BrN3O |
|---|---|
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
2-anilino-N-[(Z)-1-(4-bromophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H18BrN3O/c1-12(14-8-10-15(18)11-9-14)20-21-17(22)13(2)19-16-6-4-3-5-7-16/h3-11,13,19H,1-2H3,(H,21,22)/b20-12- |
Clave InChI |
WPFFRMHORHGYRE-NDENLUEZSA-N |
SMILES isomérico |
CC(C(=O)N/N=C(/C)\C1=CC=C(C=C1)Br)NC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NN=C(C)C1=CC=C(C=C1)Br)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370759.png)
![2,2-dimethyl-6-phenyl-3,6-dihydrofuro[2,3-e][2]benzofuran-8(2H)-one](/img/structure/B13370764.png)

![1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B13370791.png)
![N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine](/img/structure/B13370793.png)
![2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13370795.png)
![3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13370799.png)

![5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13370806.png)
![2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13370811.png)

![4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13370819.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B13370823.png)
